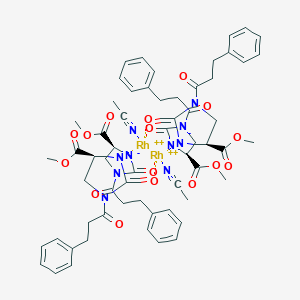
acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is a chemical compound widely used in scientific research. It is a rhodium-based catalyst that is used in various chemical reactions.
Mécanisme D'action
The mechanism of action of acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is based on its ability to coordinate with the substrate and activate it for reaction. The rhodium center acts as a Lewis acid, while the ligand acts as a chiral auxiliary. The resulting complex can then selectively catalyze the formation of chiral compounds through various reactions, such as hydrogenation, hydrosilylation, and cycloaddition.
Effets Biochimiques Et Physiologiques
Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) does not have any known biochemical or physiological effects. It is not used as a drug or medication, and therefore, its effects on the human body have not been studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is its high selectivity in catalyzing the formation of chiral compounds. It is also relatively easy to synthesize and purify, making it a useful catalyst in laboratory experiments. However, its use is limited to certain types of reactions, and it may not be effective in all cases. Additionally, it is relatively expensive compared to other catalysts.
Orientations Futures
There are several future directions for research involving acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+). One direction is to explore its use in new types of reactions, such as the synthesis of new types of chiral compounds. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, research can be conducted to study the mechanism of action of the compound in more detail, which can lead to the development of new and improved catalysts.
Méthodes De Synthèse
Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is synthesized by reacting rhodium(II) acetate with the ligand methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate in acetonitrile. The reaction is carried out under an inert atmosphere and at a specific temperature and pressure. The resulting compound is then purified using various techniques, such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is widely used in scientific research as a catalyst in various chemical reactions. It is particularly useful in asymmetric synthesis, where it can selectively catalyze the formation of chiral compounds. It has been used in the synthesis of various natural products, such as alkaloids, terpenoids, and steroids. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.
Propriétés
Numéro CAS |
185437-81-4 |
|---|---|
Nom du produit |
acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) |
Formule moléculaire |
C60H66N10O16Rh2 |
Poids moléculaire |
1389 g/mol |
Nom IUPAC |
acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C14H16N2O4.2C2H3N.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;2*1-2-3;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);2*1H3;;/q;;;;;;2*+2/p-4/t4*11-;;;;/m0000..../s1 |
Clé InChI |
CJZXCNZTTGNNML-BTKFQCJSSA-J |
SMILES isomérique |
CC#N.CC#N.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
SMILES |
CC#N.CC#N.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
SMILES canonique |
CC#N.CC#N.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
Synonymes |
DOYLE DIRHODIUMKATALYSATOR RH2(4S-MPPIM)4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




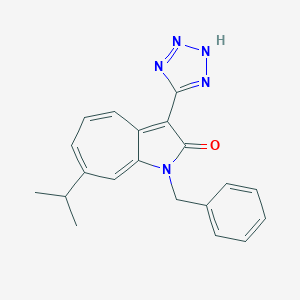
![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)




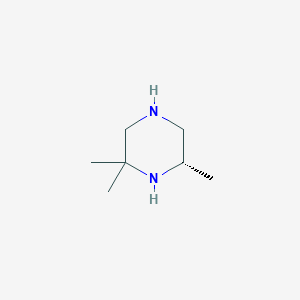

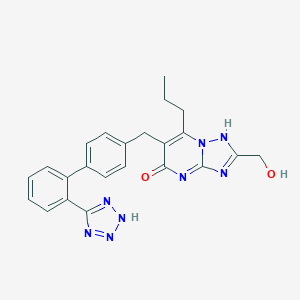
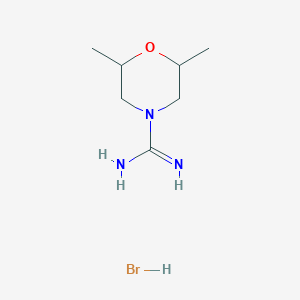

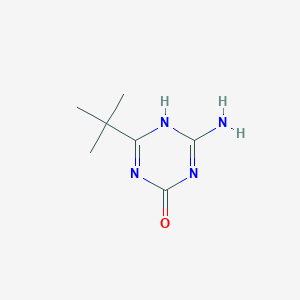
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)